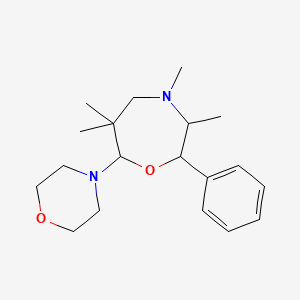
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane is a chemical compound with the molecular formula C19H30N2O2. It is a member of the oxazepane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its unique structure, which includes a morpholine ring and multiple methyl groups, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the target compound. The use of automated systems and continuous monitoring ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; often carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,6,6-Tetramethyl-2-phenyl-1,4-oxazepane: Lacks the morpholine ring, resulting in different chemical properties.
7-(4-Morpholinyl)-2-phenyl-1,4-oxazepane: Lacks the tetramethyl substitution, affecting its reactivity and biological activity.
3,4,6,6-Tetramethyl-7-(4-piperidinyl)-2-phenyl-1,4-oxazepane: Contains a piperidine ring instead of a morpholine ring, leading to variations in its chemical behavior.
Uniqueness
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane is unique due to its combination of a morpholine ring and multiple methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
76503-78-1 |
|---|---|
Formule moléculaire |
C19H30N2O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
3,4,6,6-tetramethyl-7-morpholin-4-yl-2-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C19H30N2O2/c1-15-17(16-8-6-5-7-9-16)23-18(19(2,3)14-20(15)4)21-10-12-22-13-11-21/h5-9,15,17-18H,10-14H2,1-4H3 |
Clé InChI |
MOSYSGPJTJMMDV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(C(CN1C)(C)C)N2CCOCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















